![molecular formula C22H22N2O4S B5175376 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide](/img/structure/B5175376.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a glycinamide backbone substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine under controlled conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Sulfonylation: The sulfonyl group is added by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Phenoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated amides.
Substitution: Various substituted glycinamides depending on the nucleophile used.
Scientific Research Applications
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and phenoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~-methyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide: Similar structure but with an ethyl group instead of a methyl group.
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide: Similar structure but with a methoxyphenyl group instead of a phenoxyphenyl group.
Uniqueness
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and phenoxyphenyl groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-8-14-21(15-9-17)29(26,27)24(2)16-22(25)23-18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVUDCOYNIZPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
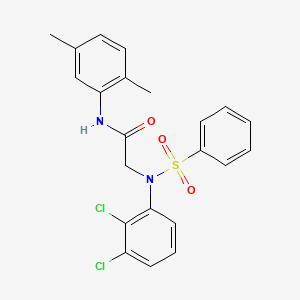
![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![3-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid](/img/structure/B5175312.png)
![4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5175315.png)
![N-[2-[(2-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
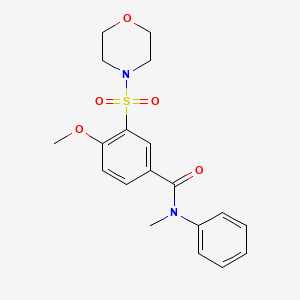
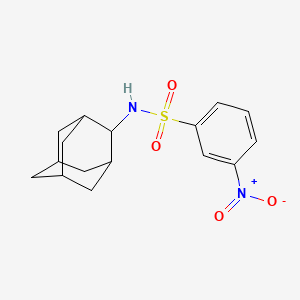
![METHYL 5-(2-ETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5175359.png)
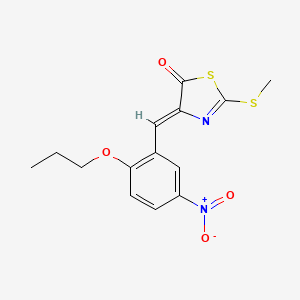

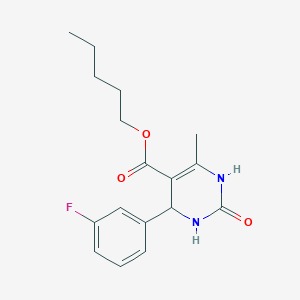
![5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5175391.png)
![[1-[1-[3-(3,5-Dimethylpyrazol-1-yl)propyl]piperidin-4-yl]triazol-4-yl]methanol](/img/structure/B5175410.png)
![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
